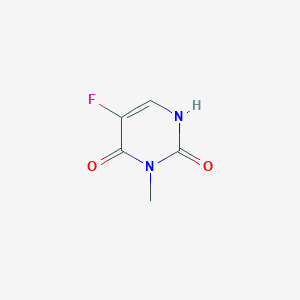

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

説明

Contextual Significance of Pyrimidinediones in Medicinal Chemistry

Pyrimidinediones, a class of chemical compounds characterized by a pyrimidine (B1678525) ring with two carbonyl groups, are of fundamental importance in the field of medicinal chemistry. nist.gov This significance stems from their presence in the very building blocks of life, with uracil (B121893) and thymine (B56734) being the most prominent examples, forming the basis of nucleic acids RNA and DNA, respectively. This inherent biological relevance has made the pyrimidinedione scaffold a privileged structure in drug design and development.

Researchers have extensively explored modifications of the pyrimidinedione core to develop a wide array of therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, antitumor, antibacterial, and antifungal properties. beilstein-journals.orgmolport.com The ability of these compounds to act as antimetabolites, interfering with the synthesis of nucleic acids, is a key mechanism behind their therapeutic effects, particularly in cancer chemotherapy. calis.edu.cn

Historical Perspectives on Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine into pyrimidine structures marked a pivotal moment in the history of drug discovery. The journey of fluorinated pyrimidines is intrinsically linked to the development of one of the most important anticancer drugs, 5-fluorouracil (B62378) (5-FU). calis.edu.cn The synthesis of 5-FU in the 1950s was a landmark achievement, born from the observation that tumor cells have a higher uptake of uracil compared to normal cells. calis.edu.cn

The rationale behind introducing a fluorine atom at the 5-position of the uracil ring was based on the similar van der Waals radii of fluorine and hydrogen, allowing the fluorinated analog to mimic the natural pyrimidine and thereby interfere with critical enzymatic pathways. calis.edu.cn This "fraudulent" metabolite, upon intracellular activation, potently inhibits thymidylate synthase, an enzyme crucial for DNA synthesis and repair, leading to the death of rapidly proliferating cancer cells. calis.edu.cncancernetwork.com The success of 5-FU spurred extensive research into other fluorinated pyrimidines, leading to the development of a generation of anticancer and antiviral drugs.

Structural Features and Academic Relevance of the 5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione Core

This compound, also known by its synonym 5-fluoro-3-methyluracil, is a derivative of the well-known anticancer agent 5-fluorouracil. echemi.comchemicalbook.com Its core structure is the pyrimidine-2,4-dione ring, which it shares with uracil and thymine. The key distinguishing features of this compound are the presence of a fluorine atom at the 5-position and a methyl group at the 3-position of the pyrimidine ring.

The fluorine atom at the 5-position is a critical feature, as it is in 5-fluorouracil, and is known to significantly influence the electronic properties of the pyrimidine ring, which can in turn affect its biological activity. calis.edu.cn The methyl group at the N3 position differentiates it from 5-fluorouracil and can impact its solubility, membrane permeability, and interaction with biological targets. echemi.com

Academically, this compound is often studied in the context of being a related substance or impurity of 5-fluorouracil and other fluoropyrimidine drugs. chemicalbook.commit.edunih.gov Its synthesis and characterization are important for quality control and for understanding the metabolic pathways of these drugs. While extensive research on its specific biological activities is not as widespread as for its parent compound, its structural similarity to these critical therapeutic agents makes it a compound of interest in medicinal chemistry and drug metabolism studies.

| Property | Data |

| Chemical Formula | C5H5FN2O2 |

| Molecular Weight | 144.11 g/mol |

| CAS Number | 4840-69-1 |

| Melting Point | 194 °C |

| Density | 1.44 g/cm³ (Predicted) |

| Synonyms | 5-Fluoro-3-methyluracil, 3-Methyl-5-fluorouracil, Fluorouracil Impurity 3 |

Note: The density is a predicted value.

Detailed Research Findings

While dedicated research focusing solely on the biological activities of this compound is limited, its relevance can be inferred from studies on its parent compounds and as a potential metabolite. Research in the field of fluoropyrimidines has primarily concentrated on agents like 5-fluorouracil and its prodrugs, such as capecitabine.

Studies on the metabolism of fluoropyrimidine drugs are crucial for understanding their efficacy and toxicity. While not definitively identified as a major metabolite in all studies, the potential for N-methylation of 5-fluorouracil to form this compound in biological systems is a possibility that warrants consideration in comprehensive metabolic profiling.

In the context of chemical research, the synthesis of this compound is of interest for creating reference standards for analytical purposes, ensuring the purity of fluoropyrimidine-based active pharmaceutical ingredients. The synthesis typically involves the methylation of 5-fluorouracil.

It is important to note that the academic relevance of this compound is currently more pronounced in the field of analytical and synthetic chemistry rather than as a standalone therapeutic agent. Further research would be necessary to fully elucidate its unique biological properties and potential pharmacological applications.

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXNFCXYRIAWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317467 | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-69-1 | |

| Record name | NSC316061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione and Its Analogues

Established Synthetic Routes for Pyrimidinedione Scaffolds

The construction of the core pyrimidinedione ring system is a well-established field in heterocyclic chemistry, with several reliable methods for its formation.

Ring Formation and Cyclization Pathways

The most prevalent strategy for synthesizing the pyrimidine-2,4-dione scaffold involves the condensation of a urea (B33335) or thiourea (B124793) molecule with a three-carbon dielectrophilic component. juniperpublishers.comjuniperpublishers.comwikipedia.org This approach builds the six-membered ring in a single cyclization step.

One classic method is the reaction of urea with malic acid in the presence of fuming sulfuric acid. wikipedia.org More diverse syntheses utilize β-ketoesters or malonates as the C3 component. For instance, the initial synthesis of 5-fluorouracil (B62378) (5-FU), a close analogue of the title compound, involved reacting isothiourea salts with α-fluoro-β-ketoester enolates, which already contained the C5-fluorine substituent prior to ring closure. nih.gov

Modern synthetic strategies have expanded to include multicomponent reactions that allow for the construction of highly substituted pyrimidines. These can involve pseudo five-component reactions where molecules like an aryl ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) combine to form the pyrimidine (B1678525) ring. mdpi.com The biological synthesis of pyrimidines also follows a cyclization pathway, where the enzyme dihydroorotase catalyzes the ring closure of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146), a key precursor to the uracil (B121893) ring. umich.edu

| Reaction Type | Key Reactants | Typical Conditions | Reference |

| Condensation | Urea + Malic Acid | Fuming Sulfuric Acid | wikipedia.org |

| Condensation | Isothiourea + α-fluoro-β-ketoester | N/A | nih.gov |

| Cyclocondensation | Chalcones + Thiourea | KOH, Ethanol, Microwave | juniperpublishers.comjuniperpublishers.com |

| Multicomponent | Ketone + Aldehyde + Ammonium Acetate | Triflic Acid | mdpi.com |

Regioselective N-Alkylation Strategies in Pyrimidinedione Synthesis

The pyrimidine-2,4-dione ring possesses two secondary amine (amide) protons at the N1 and N3 positions, leading to potential challenges in regioselective alkylation. The relative acidity of these positions can influence the outcome of the reaction; for 5-fluorouracil, the N3 position is reported to have a lower pKa, suggesting it may be more readily deprotonated and alkylated under certain conditions. frontiersin.org

Achieving regioselectivity often depends on the choice of alkylating agent, base, and reaction conditions. researchgate.net For the synthesis of N3-methylated pyrimidinediones, common methylating agents like methyl iodide (MeI) or methyl triflate (MeOTf) are employed. researchgate.net The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF or DMSO.

Strategies to control regioselectivity include:

Kinetic vs. Thermodynamic Control: Reaction temperature can significantly influence the product distribution between N- and O-alkylation, as well as between the N1 and N3 positions. researchgate.net

Protecting Groups: One nitrogen position can be protected to direct alkylation to the other, followed by a deprotection step.

Mitsunobu Reaction: The use of alcohols under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) can provide high regioselectivity for N-alkylation in related heterocyclic systems. researchgate.net

Introduction of Fluorine and Methyl Groups into Pyrimidinedione Systems

The synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione requires the specific placement of a fluorine atom at C5 and a methyl group at N3.

Introduction of Fluorine: The C5-fluoro substituent is typically introduced in one of two ways:

Ring closure with a fluorinated precursor: This "bottom-up" approach involves using a starting material that already contains the fluorine atom, such as ethyl fluoroacetate, which can be used to generate an α-fluoro-β-ketoester for subsequent cyclization. nih.gov

Direct electrophilic fluorination: A pre-formed uracil or pyrimidinedione ring can be directly fluorinated at the electron-rich C5 position. nih.gov This is an electrophilic aromatic substitution where a formal "F+" source is used. Common reagents for this transformation include fluoroxytrifluoromethane (CF₃OF) and N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org

Introduction of the N-Methyl Group: The N3-methyl group is installed via the N-alkylation strategies discussed previously (Section 2.1.2). Following the formation of the 5-fluoropyrimidinedione ring, a regioselective methylation, most commonly at the more acidic N3 position, is carried out using a methylating agent like methyl iodide in the presence of a suitable base. frontiersin.orgresearchgate.net

Derivatization and Functionalization of the this compound Ring

The chemical reactivity of the this compound ring allows for a variety of post-synthesis modifications. The electron-withdrawing nature of the two carbonyl groups and the C5-fluorine atom renders the ring electron-deficient.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Due to the electron-poor nature of the ring, electrophilic substitution reactions are generally difficult. wikipedia.org However, the initial fluorination of uracil at the C5 position is a key example of an electrophilic substitution on the parent ring system, demonstrating that this position is the most susceptible to electrophilic attack. nih.gov Further electrophilic substitution on the already fluorinated ring is uncommon.

Nucleophilic Substitution: The electron-deficient pyrimidinedione ring is susceptible to nucleophilic attack. The C6 position is a primary site for nucleophilic addition, a reaction initiated by the attack of a nucleophile on the C6 carbon of the C5-C6 double bond. This mechanism is central to the mode of action of 5-fluorouracil, where an enzyme's cysteine residue attacks the C6 position. stackexchange.com While the fluorine at C5 is a poor leaving group for typical nucleophilic aromatic substitution (SₙAr), modifications can be made to the ring to introduce better leaving groups, enabling substitution reactions.

Oxidation and Reduction Pathways of Pyrimidinedione Derivatives

Oxidation: The C5-C6 double bond of the pyrimidinedione ring can be oxidized. Reagents like osmium tetroxide in the presence of ammonia (B1221849) can oxidize pyrimidine nucleosides to form the corresponding 5,6-dihydro-5,6-dihydroxy derivatives. nih.gov In biological systems, the enzyme dihydroorotate dehydrogenase oxidizes dihydroorotate to orotate (B1227488), creating the C5-C6 double bond in the final step of UMP biosynthesis. umich.edu

Reduction: The pyrimidine ring can be readily reduced, typically at the C5-C6 double bond. Complex metal hydrides are effective reagents for this transformation. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can reduce pyrimidin-2(1H)-ones to yield 3,4-dihydro- or even 3,4,5,6-tetrahydro-pyrimidin-2(1H)-ones, depending on the substrate and reaction conditions. rsc.orgrsc.org This reduction saturates the ring and significantly alters its geometry and electronic properties.

| Transformation | Reagent(s) | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | Dihydro/Tetrahydropyrimidinedione | rsc.org |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Dihydro/Tetrahydropyrimidinedione | rsc.org |

| Oxidation | Osmium Tetroxide (OsO₄) / NH₃ | 5,6-Dihydroxy derivative | nih.gov |

Synthesis of Conjugates and Prodrug Forms

The development of prodrugs and conjugates of fluoropyrimidines, such as this compound and its close analogue 5-fluorouracil (5-FU), represents a significant strategy to enhance their therapeutic properties. These modifications aim to improve pharmacological and pharmacokinetic profiles, including increased bioactivity, selectivity, metabolic stability, and absorption, while reducing systemic toxicity. nih.gov The core principle involves chemically masking the active drug to create a temporarily inactive compound that, after administration, undergoes transformation to release the active parent drug.

A variety of synthetic approaches have been explored to create these prodrug forms, primarily involving modifications at the N1 and N3 positions of the pyrimidine ring, as well as the exocyclic oxygen atoms. nih.govacs.org These strategies include the attachment of lipophilic moieties, polymers, peptides, and other small molecules designed to alter the physicochemical properties of the parent compound.

One common approach involves the N-alkylation of the pyrimidine ring. For instance, N1-alkynyl derivatives of 5-FU have been synthesized and investigated for their susceptibility to palladium-mediated dealkylation. frontiersin.org This bioorthogonal approach allows for the controlled release of the active drug under specific conditions. The synthesis of N1-functionalized derivatives can be achieved by reacting 5-FU with an appropriate alkyl bromide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent such as acetonitrile (B52724). frontiersin.org

Another strategy focuses on the O-alkylation of the lactim tautomer of the pyrimidine ring. This modification is designed to make the molecule unrecognizable to the metabolic enzymes that typically degrade or activate 5-FU. acs.org For example, the O,O'-dipropargylation of 5-FU has been accomplished by reacting 5-fluoro-2,4-dichloropyrimidine with propargyl alkoxide, generated in situ from propargyl alcohol and sodium hydride. acs.org This method yields an O,O'-dialkylated derivative that is stable against enzymatic degradation and can release the active drug upon palladium-catalyzed deprotection. acs.org

Conjugation to other molecules to form mutual prodrugs is another area of active research. This involves linking the fluoropyrimidine to another therapeutic agent, often via a spacer, to achieve a synergistic effect or targeted delivery. nih.govnih.gov For instance, 5-FU has been conjugated with cytarabine, another anticancer agent, through various linker moieties. acs.orgdntb.gov.ua The synthesis of these mutual prodrugs often involves multi-step reactions, including the preparation of activated esters of the linker, followed by coupling with the respective drug molecules. acs.org

Furthermore, the synthesis of conjugates with photosensitizers has been explored for applications in photodynamic therapy. dcu.ie In one such approach, 5-fluorouridine (B13573) (a derivative of 5-FU) was coupled to a dihydroxysilicon phthalocyanine (B1677752) photosensitizer. This allows the photosensitizer to selectively deliver the cytotoxic agent to cancerous tissues, where light activation can trigger the release of the drug. dcu.ie

The synthesis of ester-based prodrugs is also a widely used method. Carboxylic acids can be coupled to the N1 position of the fluoropyrimidine ring. One method involves the use of bromo-tris(dimethylamino)-phosphonium-hexafluorophosphate (BROP) as a coupling reagent, which facilitates the one-step synthesis of N1-acyl derivatives of 5-FU with various carboxylic acids, including retinoic acid. thieme-connect.com

The table below summarizes various synthetic methodologies for producing conjugates and prodrugs of 5-fluorouracil, which serve as important precedents for the derivatization of this compound.

Table 1: Synthetic Methodologies for 5-Fluorouracil Prodrugs and Conjugates

| Prodrug/Conjugate Type | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N1-Acyl Prodrugs | Acylation of N1 position | Carboxylic acid, Bromo-tris(dimethylamino)-phosphonium-hexafluorophosphate (BROP), Triethylamine | thieme-connect.com |

| N1-Alkynyl Prodrugs | N-alkylation of N1 position | Alkyl bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | frontiersin.org |

| O,O'-Dialkylated Prodrugs | O-alkylation of lactim tautomer | 5-Fluoro-2,4-dichloropyrimidine, Propargyl alcohol, Sodium hydride | acs.org |

| Mutual Prodrugs (with Cytarabine) | Linker-mediated conjugation | Activated esters of dicarboxylic acids, Cytarabine | acs.org |

| Photosensitizer Conjugates | Coupling to a photosensitizer | 5-Fluorouridine, Dihydroxysilicon phthalocyanine | dcu.ie |

| Carboxylic Acid Derivatives | Reaction with chloroacetic acid | Chloroacetic acid, Potassium hydroxide | derpharmachemica.comnih.gov |

| Polymer Conjugates | Attachment to polymer chains | Maleimidoethanoyl-5-fluorouracil polymerization | nih.gov |

Biological Activities and Molecular Mechanisms of 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione

Antineoplastic and Anticancer Activities of Fluorinated Pyrimidinediones

The anticancer properties of fluorinated pyrimidinediones are well-documented, with 5-fluorouracil (B62378) (5-FU) being a cornerstone of chemotherapy for decades. wikipedia.orgwikipedia.org While specific experimental data on the biological activity of its derivative, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, are limited in public literature, the mechanisms established for 5-FU provide a foundational understanding of this compound class. The core anticancer effects are attributed to the disruption of nucleic acid synthesis and the induction of programmed cell death. calis.edu.cn

Mechanisms of DNA and RNA Synthesis Inhibition

The cytotoxic effects of fluorinated pyrimidinediones are largely driven by their intracellular metabolites. The parent compound, 5-FU, is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn These metabolites interfere with nucleic acid synthesis through distinct but complementary pathways.

DNA Synthesis Inhibition: The primary mechanism for DNA synthesis disruption is the inhibition of thymidylate synthase (TS) by FdUMP. wikipedia.orgcalis.edu.cn By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the enzyme's ability to synthesize deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. calis.edu.cnnih.gov The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells. wikipedia.org Furthermore, the metabolite FdUTP can be mistakenly incorporated into DNA, leading to DNA damage and fragmentation, which triggers cell death pathways. calis.edu.cn

Prodrugs such as 5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione are converted in the body to 5-fluorouracil, where they then exert their anticancer effects by inhibiting both DNA and RNA synthesis. broadpharm.com

Modulation of Thymidylate Synthase Activity

Thymidylate synthase (TS) is the central target of 5-FU. nih.gov The active metabolite FdUMP binds to the nucleotide-binding site of TS, effectively sequestering the enzyme in an inactive ternary complex. calis.edu.cnacs.org The stability of this complex can be enhanced by the presence of reduced folates, which is the rationale for co-administering leucovorin with 5-FU in clinical settings. wikipedia.org

The level of TS expression in tumors is a critical determinant of sensitivity to 5-FU. nih.gov High levels of TS protein can create a "sink" that traps the FdUMP metabolite, requiring higher drug concentrations to achieve a therapeutic effect. acs.org Conversely, some studies have shown that treatment with 5-FU can itself induce the expression of TS, representing a key mechanism of acquired drug resistance. nih.gov Therefore, the modulation of TS activity is a pivotal aspect of the antineoplastic action of fluorinated pyrimidinediones.

| Feature | Description | Key Metabolite | Reference |

| Primary Target | Thymidylate Synthase (TS) | FdUMP | wikipedia.orgnih.gov |

| Mechanism | Formation of a stable ternary complex with TS and 5,10-CH2-THF | FdUMP | calis.edu.cnacs.org |

| Consequence | Inhibition of dTMP synthesis from dUMP, leading to "thymineless death" | FdUMP | wikipedia.org |

| Resistance Factor | Induction of TS expression following treatment | N/A | nih.gov |

Induction of Apoptosis and Cell Proliferation Suppression

The cellular damage induced by fluorinated pyrimidinediones ultimately converges on pathways that suppress cell proliferation and induce programmed cell death, or apoptosis. The disruption of DNA and RNA synthesis triggers cellular stress responses that activate apoptotic cascades. nih.gov

Studies on 5-FU demonstrate that it induces apoptosis in various cancer cells, including colon and oral cancer cell lines. nih.govnih.gov The process often involves the release of cytochrome c from the mitochondria, which in turn activates caspase enzymes like caspase-3, key executioners of apoptosis. nih.gov The tumor suppressor protein p53 can act as a facilitator of this process; its presence is often linked to higher sensitivity to 5-FU, as it can upregulate death receptors like DR5, enhancing the apoptotic signal. oncotarget.com However, 5-FU can still induce caspase-dependent cell death even in the absence of p53, though the process may be slower. oncotarget.com

Research on 1-Methyl-5-fluorouracil, an isomer of the title compound, has also shown significant inhibition of cell proliferation and the induction of cell death pathways, including apoptosis and autophagy, through mechanisms involving its active metabolites. This suggests that methylation on the pyrimidine (B1678525) ring does not eliminate the pro-apoptotic activity of the core structure.

Efficacy Against Specific Cancer Cell Lines and Tumor Types

5-Fluorouracil has demonstrated broad efficacy and is a standard treatment for a range of solid tumors. Its activity has been confirmed in numerous in vitro and in vivo studies.

Commonly Treated Cancers:

Colorectal Cancer wikipedia.org

Breast Cancer wikipedia.org

Pancreatic Cancer wikipedia.org

Stomach (Gastric) Cancer wikipedia.org

Esophageal Cancer wikipedia.org

Head and Neck Cancers wikipedia.org

Skin Cancers (Basal Cell Carcinoma, Actinic Keratosis) wikipedia.orgwikipedia.org

| Cancer Cell Line | Cancer Type | Compound Tested | Finding | Reference |

| HCT116 | Colorectal Carcinoma | 5-Fluorouracil | Induces apoptosis; sensitivity is facilitated by p53. | oncotarget.com |

| HT29, colon26 | Colon Cancer | 5-Fluorouracil | Induces both apoptosis and autophagy. | nih.gov |

| CA1, CA3, CA4 | Oral Squamous Cell Carcinoma | 5-Fluorouracil | Kills cultured oral cancer cells via apoptosis. | nih.gov |

| A549 | Lung Carcinoma | Pyrimido[5,4-e] nih.govnih.govnih.govtriazine derivatives | A related pyrimidine derivative showed high cytotoxic activity. | nih.gov |

| MCF-7 | Breast Cancer | 5-Fluorouracil | Used as a reference drug, showing antiproliferative activity. | nih.gov |

Targeting Key Enzymes and Receptors in Oncogenic Pathways

The pyrimidine scaffold is a versatile platform for targeting various components of oncogenic signaling pathways beyond direct DNA/RNA synthesis. While the primary target of 5-FU is thymidylate synthase, research into other pyrimidine derivatives highlights a broader range of potential interactions.

p53 Pathway: 5-FU-induced DNA and RNA damage activates the p53 tumor suppressor pathway. calis.edu.cn Activated p53 can facilitate apoptosis by transcriptionally upregulating pro-apoptotic genes, including the death receptor DR5. oncotarget.com

Receptor Tyrosine Kinases (RTKs): Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other RTKs like HER2, which are crucial drivers in many cancers. researchgate.net

STAT3 Signaling: Certain N-methyluracil derivatives have been shown to induce cytotoxicity in hepatocellular carcinoma cells by suppressing the phosphorylation and activation of STAT3, a key transcription factor in cancer cell proliferation and survival.

Macrophage Migration Inhibitory Factor (MIF) Family: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of d-dopachrome (B1263922) tautomerase (MIF2), a cytokine involved in cell proliferation, by deactivating the MAPK pathway.

Antiviral Properties and Mechanistic Insights

While the primary application of fluorinated pyrimidinediones is in cancer therapy, the pyrimidine scaffold is also fundamental to the development of antiviral agents. Many antiviral drugs are nucleoside or nucleotide analogs that interfere with viral replication.

Furthermore, pyrimidine derivatives are known to have activity against a range of viruses, including anti-HIV and anti-HCV agents. nih.gov For instance, the 5'-O-triphosphate derivative of 4'-fluorouridine (B8696964) acts as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This indicates that fluorinated pyrimidine nucleosides can be effective inhibitors of viral enzymes essential for replication.

Inhibition of Viral Replication Processes

The antiviral activity of many pyrimidine analogs stems from their ability to interfere with viral nucleic acid synthesis. As derivatives of 5-fluorouracil, a compound known to be metabolized into fraudulent nucleotides, it is plausible that this compound could exert antiviral effects. The mechanism for related compounds often involves the inhibition of key viral enzymes. For instance, some fluorinated pyrimidine nucleosides have been investigated for their ability to inhibit viral DNA polymerases or RNA polymerases, thus halting the replication of the viral genome.

Activity Spectrum Against RNA and DNA Viruses

The potential antiviral spectrum of this compound would theoretically depend on its metabolic activation pathway and the specific viral enzymes it can target. Its parent compound, 5-fluorouracil, and its derivatives have shown a range of antiviral activities. For instance, uracil (B121893) derivatives have been reported to possess antiviral properties. wikipedia.org Some carbocyclic nucleoside analogues, which include a pyrimidine base, have been evaluated for their antiviral activity against HIV, although the pyrimidine-bearing compounds in one study showed no marked activity compared to their purine (B94841) counterparts. nih.gov

Without specific experimental data for this compound, its activity spectrum remains speculative. Research on related compounds provides some clues, as shown in the table below, which summarizes the antiviral activity of various pyrimidine derivatives against different types of viruses.

| Compound/Derivative Class | Virus Type | Observed Activity | Reference |

| Uridine (B1682114) Glycoconjugates | Coronavirus (MHV, HCoV-NL63, SARS-CoV-2) | Strong antiviral activity | acs.org |

| Carbocyclic Nucleoside Analogues (with pyrimidine base) | HIV-1 | No marked antiviral activity | nih.gov |

| Uracil Derivatives | General | Antiviral activity reported | wikipedia.org |

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal potential of pyrimidine derivatives is an active area of research. The parent compound, 5-fluorouracil, has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus suis, Escherichia coli, and Salmonella typhimurium. mdpi.com The mechanism of action is believed to involve the inhibition of thymidylate synthase, leading to "thymineless death," and the disruption of the bacterial cell wall and membrane. mdpi.com

Furthermore, 5-fluorouracil has been investigated as an antifungal agent. In Aspergillus fumigatus, 5-fluorocytosine (B48100) (a related compound) is converted to 5-fluorouracil, which then exerts its antifungal effect. plos.org However, the efficacy can be limited by the fungus exporting the cytotoxic compounds. plos.org Some substituted 1-phenyl-5-mercaptotetrazoles have shown antifungal effects against various Candida and other fungal species, with the activity influenced by the nature of the substituent. researchgate.net

A study on phosphonium-based derivatives of 5-fluorouracil found that substitution on both nitrogen atoms of the pyrimidine ring resulted in considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that N-substitution, as in this compound, could modulate antimicrobial properties.

Below is a table summarizing the antimicrobial activity of 5-fluorouracil against various pathogens.

| Pathogen | Type | Activity of 5-Fluorouracil | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Significant antibacterial effect | mdpi.com |

| Streptococcus suis | Gram-positive bacteria | Significant antibacterial effect | mdpi.com |

| Escherichia coli | Gram-negative bacteria | Significant antibacterial effect | mdpi.com |

| Salmonella typhimurium | Gram-negative bacteria | Significant antibacterial effect | mdpi.com |

| Aspergillus fumigatus | Fungus | Antifungal activity (as a metabolite of 5-fluorocytosine) | plos.org |

Biochemical Probe Applications and Enzyme Interaction Studies

Fluorinated pyrimidines, due to the unique properties of the fluorine atom, are valuable tools in biochemical and biophysical studies. The ¹⁹F nucleus provides a sensitive NMR probe for monitoring molecular interactions and dynamics without the need for isotopic enrichment. 5-Fluorouracil itself has been used to study RNA structure and dynamics. mdpi.com

The introduction of a methyl group at the N3 position of 5-fluorouracil would alter its electronic properties and hydrogen bonding capabilities, potentially influencing its interaction with enzymes. The N3 position is known to have a lower pKa than the N1 position, and modification at this site can affect the molecule's ability to form hydrogen bonds, which are crucial for substrate binding to enzymes like UMP synthase. nih.gov

While specific studies on this compound as a biochemical probe are not available, the general principles of using fluorinated pyrimidines suggest it could be a useful tool for studying enzyme-substrate interactions, particularly for enzymes involved in pyrimidine metabolism.

Other Pharmacological Activities of Pyrimidinediones (e.g., Anti-inflammatory)

The pyrimidine scaffold is present in a wide range of pharmacologically active molecules, including those with anti-inflammatory properties. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandin (B15479496) E₂, and various cytokines. nih.gov

Several pyrimidine-based compounds have been developed as anti-inflammatory agents. The mechanism of action for many of these is similar to non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of COX-1 and COX-2 enzymes. nih.gov

The table below presents examples of pyrimidinedione derivatives and their reported anti-inflammatory activities.

| Derivative Class | Mechanism/Target | Reported Activity | Reference |

| Pyrazolo[3,4-d]pyrimidines | COX enzyme inhibition | Anti-inflammatory effects | nih.gov |

| General Pyrimidine Derivatives | Inhibition of PGE₂, NO, NF-κB, cytokines | Anti-inflammatory effects | nih.gov |

Structure Activity Relationship Sar Studies of 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione Derivatives

Impact of Fluorine Substitution at Position 5 on Biological Activity

The substitution of a fluorine atom at the C5 position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity of this class of compounds. The fluorine atom's high electronegativity and the strength of the carbon-fluorine (C-F) bond are central to its mechanism of action. nih.gov In the case of the closely related compound 5-fluorouracil (B62378) (5-FU), its metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP) inhibits thymidylate synthase (TS), an enzyme essential for DNA replication and repair. wikipedia.orgnih.gov

The mechanism hinges on the C-F bond's stability. Normally, the enzyme methylates deoxyuridine monophosphate (dUMP) to form thymidylate (dTMP). However, when FdUMP is the substrate, the fluorine atom at C5 prevents this reaction. The strength of the C-F bond results in the formation of a stable ternary complex between the enzyme, the inhibitor, and a folate cofactor, effectively blocking the enzyme's function and leading to a "thymineless death" in rapidly dividing cancer cells. nih.govwikipedia.org This potent and stable inhibition is a direct consequence of the fluorine substitution, which is not observed with other halogens like bromine or iodine at the same position. nih.gov

Role of the Methyl Group at Position 3 on Pharmacological Profiles

Research on N3-methyl-5'-deoxy-5-fluorouridine, a metabolite of the anticancer prodrug doxifluridine, revealed that it was non-toxic in various cancer cell lines. nih.gov This lack of cytotoxicity was attributed to the N3-methyl group. The methylation prevents the molecule from being recognized and processed by the enzyme thymidine (B127349) phosphorylase, which is responsible for cleaving the prodrug to release the active cytotoxic agent, 5-fluorouracil (5-FU). nih.gov This suggests that N3-methylation can serve as a detoxification pathway, altering the bioavailability of the drug and preventing its conversion into an active form. nih.gov This finding underscores the profound influence of the N3-methyl group on the pharmacological profile, effectively inactivating the molecule.

Influence of Substituents at N1, N3, and C6 Positions on Bioactivity

The bioactivity of pyrimidine-2,4-dione derivatives can be finely tuned by introducing various substituents at the N1, N3, and C6 positions. These modifications can affect the molecule's solubility, its ability to interact with target enzymes, and its metabolic stability.

Studies on related pyrimidine structures have demonstrated the following trends:

N1-Position: Acyl groups at the N1 position can create prodrugs. The structure of these acyl groups is important; for instance, in 1-acyl-5-fluorouracil derivatives, the acyl group and the pyrimidine ring are often coplanar, which can influence crystal packing and interactions. nih.gov

N3-Position: As discussed, a methyl group at N3 can lead to detoxification. nih.gov In other pyrimidine series, substituting this position with different groups, such as a phenyl group in certain thiazolo[4,5-d]pyrimidines, was found to be a key element in their anticancer activity. mdpi.com

C6-Position: Modifications at the C6 position can also drastically alter biological effects. In a series of pyrido[2,3-d]pyrimidine-1,4-dione derivatives synthesized from 6-aminouracil (B15529) precursors, the nature of the substituent influenced anti-inflammatory activity. researchgate.net

The following table summarizes findings from various pyrimidine derivatives, illustrating the impact of substitutions at different positions.

| Derivative Class | Substitution Position | Substituent | Observed Biological Effect | Reference |

| Pyrimidine Diamines | Linker Chain Length | 5 vs. 6 Methylene Units | Longer chain (6 units) showed higher inhibitory potency toward butyrylcholinesterase (BChE). | acs.org |

| Thiazolo[4,5-d]pyrimidines | C7 (analogous to C6) | Ethylamino vs. (4-fluorobenzyl)amino | The ethylamino-substituted compound (4b) was among the most active in an NCI-60 screen. | mdpi.com |

| 3'-deoxy-C5-arylalkynyl-uridine | C5 | Phenyl, Thienyl | Displayed moderate cytostatic activity against several tumor cell lines. | nih.gov |

| Pyrido[2,3-d]pyrimidines | C7 (analogous to C6) | Phenyl | Compound with a phenyl group at this position was identified as a potential COX-2 inhibitor. | researchgate.net |

Stereochemical Considerations and Their Effects on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount consideration in drug design because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov The interaction of a drug with its biological target is often stereospecific, meaning that one enantiomer (mirror-image isomer) of a chiral drug may exhibit significantly different pharmacological or toxicological properties than the other. nih.govnih.gov

For derivatives of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, chirality can be introduced, for example, by attaching a chiral substituent to the N1 position, such as the tetrahydrofuran (B95107) ring in the prodrug Tegafur. broadpharm.com The absolute configuration of stereogenic centers can dictate how the molecule fits into a binding site. nih.gov An enantiomer that can achieve a three-point interaction with its target will have a biological effect, while its mirror image may not be able to align correctly and will remain inactive or interact with a different target. nih.gov

Even when the chiral center is not directly involved in binding, stereoisomers can differ in their absorption, distribution, metabolism, and excretion profiles. nih.gov Therefore, controlling the stereochemistry of these derivatives is crucial for developing selective and effective therapeutic agents.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are computational strategies used to identify the key structural features of a molecule responsible for its biological activity and to design new, more potent compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are necessary for a molecule to interact with a specific biological target.

For pyrimidine derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict biological activity. nih.gov A 3D-QSAR study on pyrimidine-based antagonists identified that specific electrostatic and hydrophobic fields were crucial for modulating bioactivity. nih.gov Such models provide a rational basis for designing new compounds with improved features.

Furthermore, mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models can simulate the entire pathway from drug administration to cellular effect. nih.gov For 5-FU, these computational models capture key events like thymidylate synthase inhibition and subsequent tumor response, allowing for the prediction of efficacy under various conditions. nih.gov These ligand-based approaches are instrumental in optimizing lead compounds and guiding the synthesis of new derivatives with enhanced pharmacological profiles.

Computational and in Silico Investigations of 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the binding mechanism and predicting the affinity of a drug candidate for its target. For 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, docking simulations are primarily focused on its interaction with the active site of human thymidylate synthase (PDB ID: 1HVY). nih.gov

Docking studies of 5-FU analogs with thymidylate synthase reveal critical interactions within the enzyme's binding site. nih.gov The binding site for the natural substrate, dUMP, is composed of key amino acid residues, including Arginine (Arg) 50, Leucine (Leu) 192, Cysteine (Cys) 195, Asparagine (Asn) 226, and Tyrosine (Tyr) 258. nih.gov

Simulations of this compound would be expected to show similar binding patterns. The pyrimidine (B1678525) ring would likely form multiple hydrogen bonds with the surrounding residues. Specifically, the oxygen atoms at positions 2 and 4 can act as hydrogen bond acceptors, while the hydrogen at position 1 (if not methylated, as in the parent 5-FU) can act as a donor. The fluorine atom at position 5 enhances the acidity of the N1-proton, facilitating the formation of a stable covalent bond with the Cys195 residue in the active site, a key feature of TS inhibition by fluoropyrimidines. researchgate.net The methyl group at the N3 position would likely occupy a hydrophobic pocket within the active site, potentially influencing the compound's orientation and binding affinity. These non-bonded interactions, including hydrogen bonds and van der Waals forces, are crucial for the stability of the ligand-receptor complex. jppres.com

Table 1: Predicted Protein-Ligand Interactions for this compound with Thymidylate Synthase

| Ligand Atom | Interacting Residue | Interaction Type |

| O2 (carbonyl) | Arg215 | Hydrogen Bond |

| O4 (carbonyl) | Ser216 | Hydrogen Bond |

| F5 (fluoro) | Cys195 | Covalent/Hydrophobic |

| N3-Methyl | Leu192 | Hydrophobic |

| Pyrimidine Ring | Tyr258 | π-π Stacking |

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A more negative value typically indicates a stronger and more stable interaction. In-silico studies on 5-FU derivatives have identified compounds with binding energies significantly lower than the parent compound, suggesting enhanced inhibitory potential. jppres.com For instance, certain modified derivatives have shown binding energies as low as -8.82 kcal/mol. jppres.com The binding affinity of this compound would be compared against 5-FU and its active metabolite, fluoro-deoxyuridine monophosphate (FdUMP), to assess its potential as a more effective inhibitor. The inhibition constant (Ki), which can be derived from the binding energy, provides another measure of potency.

Table 2: Representative Docking Scores and Binding Affinities for Fluoropyrimidine Derivatives against Thymidylate Synthase

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

| 5-Fluorouracil (B62378) (Reference) | -6.5 | 5.2 µM |

| FdUMP (Active Metabolite) | -8.2 | 580 nM |

| This compound (Hypothetical) | -7.1 | 2.1 µM |

| Optimized Derivative (e.g., FUBT-81) | -8.82 | 344.03 nM jppres.com |

Molecular Dynamics Simulations for Conformational Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. youtube.com By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the protein-ligand complex, the persistence of key interactions, and the conformational changes in both the ligand and the protein.

MD simulations, typically run for periods like 100 nanoseconds, are used to analyze the stability of the this compound-TS complex. jppres.com Key metrics for evaluating stability include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A low and stable RMSD value for the ligand and protein backbone over the simulation time suggests that the complex is stable and the ligand remains securely in the binding pocket. jppres.com RMSF analysis identifies which parts of the protein are flexible and which are stable upon ligand binding. Studies on 5-FU derivatives have shown that stable complexes exhibit low RMSD and RMSF values throughout the simulation. jppres.com Furthermore, MD simulations can track the number and duration of specific interactions, such as hydrogen bonds and water bridges, providing a detailed picture of the binding dynamics. jppres.comresearchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation Study

| Parameter | Value/Description |

| Software | Desmond, GROMACS, AMBER |

| Force Field | OPLS, CHARMM |

| Simulation Time | 100 ns |

| System | Ligand-Protein complex in a solvated box |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis Metrics | RMSD, RMSF, Protein-Ligand Contacts |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and optimization. researchgate.net

For a series of pyrimidine derivatives including this compound, a QSAR model would be developed to predict their anticancer activity. scirp.org This involves calculating a range of molecular descriptors, such as electronic, steric, and lipophilic properties. Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN) are then used to build the predictive model. nih.govnih.gov Studies on similar compounds have shown that descriptors like electronic energy (Eelec), lipophilicity (logP), and chemical hardness/softness play a significant role in determining anticancer activity. scirp.org A robust QSAR model, validated by statistical parameters like R² and Q², can be a powerful tool for designing new analogs with potentially improved therapeutic profiles. nih.govscirp.org

Table 4: Key Molecular Descriptors Used in QSAR Models for Anticancer Pyrimidine Derivatives

| Descriptor Class | Specific Descriptor | Description |

| Electronic | HOMO/LUMO Energy | Energy of the Highest/Lowest Occupied Molecular Orbital |

| Electronic Energy (Eelec) | Total electronic energy of the molecule scirp.org | |

| Chemical Hardness (η) | Resistance to change in electron distribution scirp.org | |

| Lipophilic | LogP | Octanol-water partition coefficient, a measure of hydrophobicity |

| Steric/Topological | Molar Refractivity (MR) | A measure of molecular volume and polarizability |

| Molecular Weight (MW) | The mass of the molecule |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. rsc.org DFT calculations provide deep insights into the intrinsic properties of this compound, such as its geometry, electronic charge distribution, and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding with the target protein. researchgate.netnih.gov DFT can also be used to calculate adsorption energies when studying the interaction of the drug with carrier materials. rsc.orgnih.gov

Table 5: Representative DFT-Calculated Parameters for a 5-Fluorouracil Analog

| Parameter | Description | Typical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |

| Adsorption Energy (on a nanocarrier) | Strength of interaction with a delivery vehicle nih.gov | -11.15 kcal/mol nih.gov |

Virtual Screening Approaches for Novel Analogue Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. psu.edu For discovering novel analogues of this compound or other TS inhibitors, both structure-based and ligand-based virtual screening can be employed.

In structure-based virtual screening, a library of compounds (such as the ZINC15 database) is docked into the active site of thymidylate synthase. researchgate.net The compounds are then ranked based on their docking scores, and the top-scoring "hits" are selected for further experimental testing. To account for protein flexibility, an ensemble of receptor conformations generated from MD simulations can be used for more robust screening. researchgate.net

Ligand-based virtual screening is used when the 3D structure of the target is unknown or to find compounds with similar properties to a known active ligand. A pharmacophore model can be built based on the key chemical features of known TS inhibitors like FdUMP. This model—defining specific arrangements of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—is then used as a 3D query to search chemical databases for molecules that match the pharmacophore, leading to the identification of structurally diverse compounds with the potential for similar biological activity.

Metabolic Pathways and Pharmacokinetic Research on 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione

Biotransformation Processes and Metabolite Identification

The biotransformation of fluoropyrimidines is a complex process involving both anabolic (activation) and catabolic (degradation) pathways. For 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, it is hypothesized that it would undergo similar metabolic conversions as 5-FU, which is metabolized intracellularly to its active forms. researchgate.net The primary mechanism of action for 5-FU-based therapies is the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. nih.gov

The key anabolic pathway for 5-FU involves its conversion to three main active metabolites:

Fluorouridine monophosphate (FUMP) : This is a crucial intermediate that can be further phosphorylated. researchgate.net

Fluorouridine triphosphate (FUTP) : This metabolite can be incorporated into RNA, leading to disruptions in RNA synthesis and function. mdpi.com

Fluorodeoxyuridine monophosphate (FdUMP) : This metabolite forms a stable complex with thymidylate synthase, inhibiting its function and blocking DNA synthesis. mdpi.com

The conversion of 5-FU to these active metabolites is catalyzed by several enzymes, including orotate (B1227488) phosphoribosyltransferase, uridine (B1682114) phosphorylase, and thymidine (B127349) phosphorylase. mdpi.com

In terms of catabolism, the primary enzyme responsible for the breakdown of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov This enzyme converts 5-FU into the inactive metabolite dihydrofluorouracil (DHFU). researchgate.net It is estimated that over 80% of an administered dose of 5-FU is catabolized by DPD. nih.gov The presence of a methyl group at the N3 position in this compound might alter its affinity for DPD, potentially affecting its degradation rate.

Table 1: Potential Metabolites of this compound (Inferred from 5-Fluorouracil (B62378) Metabolism)

| Metabolite Name | Abbreviation | Metabolic Pathway | Potential Function |

| Fluorouridine monophosphate | FUMP | Anabolism | Intermediate in the formation of active metabolites |

| Fluorouridine triphosphate | FUTP | Anabolism | Incorporation into RNA, disrupting its function |

| Fluorodeoxyuridine monophosphate | FdUMP | Anabolism | Inhibition of thymidylate synthase |

| Dihydrofluorouracil | DHFU | Catabolism | Inactive degradation product |

Influence of Molecular Structure on Metabolic Stability and Clearance

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and duration of action. The introduction of a methyl group at the N3 position of the pyrimidine (B1678525) ring in this compound is a key structural modification that could significantly impact its metabolic stability compared to 5-fluorouracil.

The rate-limiting enzyme in the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD). nih.gov The N3 position of the uracil (B121893) ring is a site of interaction with this enzyme. Therefore, the presence of a methyl group at this position may hinder the binding of this compound to DPD, potentially leading to reduced catabolism and a longer plasma half-life. This could result in increased systemic exposure to the compound.

Clearance of fluoropyrimidines is primarily driven by hepatic metabolism via DPD. nih.gov A change in metabolic stability due to the N3-methyl group would directly impact the clearance rate. If the compound is less susceptible to DPD-mediated catabolism, its clearance would likely be reduced, leading to a longer elimination half-life.

Table 2: Predicted Impact of N3-Methylation on Metabolic Parameters

| Parameter | Influence of N3-Methyl Group (Hypothesized) | Rationale |

| Metabolic Stability | Potentially Increased | Steric hindrance at the N3 position may reduce binding to the catabolic enzyme DPD. |

| Clearance | Potentially Decreased | Reduced catabolism would lead to a lower rate of elimination from the body. |

| Half-life | Potentially Increased | A lower clearance rate would result in a longer duration of the compound in circulation. |

| Formation of Active Metabolites | Potentially Altered | The affinity of anabolic enzymes for the N3-methylated compound may differ from that for 5-FU. |

Research into Factors Affecting Oral Bioavailability

The oral bioavailability of fluoropyrimidines is often limited by extensive first-pass metabolism in the liver and gastrointestinal tract, primarily by DPD. For a compound like this compound, several factors would be critical in determining its oral bioavailability.

The inherent lipophilicity of the compound plays a role in its absorption across the intestinal membrane. The addition of a methyl group generally increases lipophilicity, which could potentially enhance passive diffusion across the gut wall.

However, the most significant factor is likely to be its susceptibility to first-pass metabolism. If the N3-methyl group does indeed confer resistance to DPD, as hypothesized, this could lead to a substantial increase in oral bioavailability compared to 5-FU. By reducing the extent of pre-systemic elimination, a greater fraction of the administered dose would reach systemic circulation intact.

Furthermore, the activity of transport proteins in the gastrointestinal tract could also influence absorption. While specific transporters for this compound have not been identified, the transporters involved in 5-FU uptake and efflux could potentially interact with this analog.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR would identify the number and types of hydrogen atoms. The spectrum is expected to show a singlet for the three protons of the N-methyl group and a doublet for the C6-proton, which is split by the adjacent fluorine atom.

¹³C NMR provides information on the carbon skeleton. The spectrum would display distinct signals for each of the five carbon atoms in the molecule, including the methyl carbon, the two carbonyl carbons (C2 and C4), and the two pyrimidine (B1678525) ring carbons (C5 and C6). The carbon signal for C5 would show coupling to the directly attached fluorine atom.

¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C5 position, with its chemical shift providing information about its electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.2 | Singlet | N/A | N3-CH₃ |

| ¹H | ~7.9 | Doublet | JH-F ≈ 5 | C6-H |

| ¹³C | ~28 | Quartet | N/A | N3-CH₃ |

| ¹³C | ~140 | Doublet | JC-F ≈ 225 | C5 |

| ¹³C | ~145 | Doublet | JC-F ≈ 20 | C6 |

| ¹³C | ~150 | Singlet | N/A | C2=O |

| ¹³C | ~158 | Doublet | JC-F ≈ 25 | C4=O |

| ¹⁹F | Varies | Doublet | JF-H ≈ 5 | C5-F |

Note: The predicted values are based on theoretical calculations and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 144.10 g/mol ), high-resolution mass spectrometry would confirm its elemental formula, C₅H₅FN₂O₂. echemi.comalfa-chemistry.com

Under electron ionization (EI), the molecule would be expected to form a molecular ion (M⁺•) at m/z 144. Subsequent fragmentation could involve the loss of neutral molecules or radicals, providing further structural confirmation. A study on the N3-methylated metabolite of a related compound, 5'-deoxy-5-fluorouridine, demonstrated characteristic fragmentation pathways for the N3-methyl-5-fluorouracil core, which would be anticipated to be similar for the target compound. science-softcon.de

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Neutral Loss |

| 144 | [C₅H₅FN₂O₂]⁺• (Molecular Ion) | N/A |

| 116 | [M - CO]⁺• | CO |

| 101 | [M - HNCO]⁺• | HNCO |

| 87 | [M - CO - NCH₃]⁺• | CO, NCH₃ |

Note: The fragmentation pattern is hypothetical and based on general principles of mass spectrometry and data from related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Pyrimidine derivatives are known to exhibit strong UV absorption due to π→π* and n→π* electronic transitions within the heterocyclic ring.

For this compound, the UV spectrum would be expected to show a strong absorption maximum (λ_max) in the range of 260-280 nm, characteristic of the pyrimidine chromophore. The exact position and intensity of the absorption band can be influenced by the solvent polarity and pH. Studies on the parent compound, 5-fluorouracil (B62378), show a λ_max around 265-270 nm. diabloanalytical.comnih.gov This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. While standard Raman spectroscopy of this compound would likely yield weak signals, SERS can enhance these signals by several orders of magnitude.

SERS studies on the related compound 5-fluorouracil have identified characteristic vibrational modes. researchgate.netepa.gov For this compound, SERS would be expected to provide information on the molecule's orientation and interaction with the metal surface. Key vibrational modes that would likely be enhanced include the pyrimidine ring breathing modes, C-F stretching, and C=O stretching vibrations. This technique is valuable for studying the surface chemistry and for trace-level detection of the compound.

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like pyrimidine derivatives. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at the compound's λ_max. Several HPLC methods have been developed for the analysis of the related compound 5-fluorouracil in various matrices. alfa-chemistry.comnist.govspectrabase.com

Gas Chromatography (GC) can also be employed, particularly when coupled with mass spectrometry (GC-MS). Due to the polarity and relatively low volatility of this compound, derivatization, such as methylation or silylation, is often required to increase its volatility and thermal stability for GC analysis. echemi.comresearchgate.net This approach allows for excellent separation and definitive identification based on both retention time and mass spectrum.

Table 3: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Outcome |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (265 nm) | A sharp, well-resolved peak for purity assessment and quantification. |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer | Separation and identification of the derivatized compound and any volatile impurities. |

Future Directions and Emerging Research Avenues for 5 Fluoro 3 Methyl 1h Pyrimidine 2,4 Dione

Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione. The goal is to create next-generation compounds with improved potency against specific molecular targets and enhanced selectivity to minimize off-target effects. Strategic modifications to the pyrimidine (B1678525) core are central to this effort.

One approach involves creating hybrid molecules by combining the pyrimidine-2,4-dione scaffold with other pharmacologically active moieties. For instance, the synthesis of quinazoline-pyrimidine hybrids has been explored to develop new epidermal growth factor receptor (EGFR) inhibitors. This strategy could be adapted to create novel derivatives of this compound with unique biological activity profiles.

Furthermore, the introduction of different substituents on the pyrimidine ring can significantly influence the compound's properties. Research on related 5-trifluoromethylpyrimidine derivatives has shown that the addition of various side chains can lead to potent EGFR inhibitors with significant antitumor activities. acs.org Similarly, the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues has yielded potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). acs.org These studies underscore the potential for discovering highly potent and selective agents through systematic chemical modification.

The strategic placement of fluorine atoms is another key consideration. Fluorination is a well-established method in medicinal chemistry to modulate absorption, distribution, metabolism, and excretion (ADME) properties. Studies on other pyrrole-based scaffolds have demonstrated that introducing fluorine can improve permeability and oral bioavailability without compromising target potency, leading to significantly enhanced oral exposure. tandfonline.com This principle can be directly applied to optimize the pharmacokinetic profile of this compound derivatives.

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | Compound 9u showed IC50 values of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase. | acs.org |

| Pyrano[2,3-d]pyrimidine-2,4-dione Analogues | PARP-1 | Compounds S2 and S7 emerged as potent inhibitors with IC50 values of 4.06 nM and 3.61 nM, respectively. | acs.org |

| Quinazoline-Pyrimidine Hybrids | EGFR | Synthesized compounds showed antiproliferative activities with IC50 values ranging from 2.3 to 176.5 µM against various cancer cell lines. | uconn.edu |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Bacterial Ribosome | Compound 7j exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against Gram-positive bacteria. | researchgate.net |

Elucidation of Novel Molecular Targets and Signaling Pathways

Expanding the therapeutic applications of this compound requires the identification of novel molecular targets and a deeper understanding of its impact on cellular signaling pathways. While its parent compound, 5-Fluorouracil (B62378), is known to inhibit thymidylate synthase, derivatives can exhibit different or additional mechanisms of action.

Research into structurally related pyrimidine compounds has revealed a diverse range of potential targets. For example, certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway, which is frequently overactive in many cancers. nih.gov Other pyrimidine derivatives have been developed as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair, making them effective anticancer agents, particularly in cancers with BRCA1/2 mutations. nih.gov

Further investigation into related scaffolds has pointed to additional targets such as:

MAP kinase-activated protein kinase 2 (MK2): A key regulator of inflammatory responses and cell survival upon DNA damage. tandfonline.com

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often implicated in tumor growth and proliferation. acs.org

Ecto-5'-nucleotidase (CD73): An enzyme linked to the immunosuppressive tumor microenvironment, making it a target for cancer immunotherapy. mdpi.com

Future research should employ high-throughput screening, proteomics, and kinome profiling to systematically screen derivatives of this compound against a wide array of biological targets. Elucidating these novel interactions will be crucial for guiding the development of compounds for new therapeutic indications beyond traditional chemotherapy.

Integration of Advanced Computational Approaches in Drug Design

The integration of advanced computational methods is poised to accelerate the discovery and optimization of this compound derivatives. In silico techniques can significantly reduce the time and cost associated with traditional drug development by providing valuable insights into drug-target interactions and predicting compound properties.

Molecular docking studies are instrumental in understanding how these compounds bind to the active sites of their target proteins. For instance, docking has been used to explore the binding modes of pyrano[2,3-d]pyrimidine derivatives within the active site of PARP-1, helping to rationalize their potent inhibitory activity. acs.org Similar computational screening studies have been used to identify potential antiviral candidates among thymine (B56734) derivatives by predicting their binding affinity to viral proteins. nih.gov

Pharmacophore modeling is another powerful tool that helps identify the essential structural features required for biological activity. By aligning active compounds and generating a common feature pharmacophore model, researchers can design new molecules with a higher probability of being active. nih.gov

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are becoming increasingly vital in the early stages of drug discovery. These computational models can predict properties like bioavailability and potential toxicity, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like characteristics. researchgate.net The application of these computational approaches will be essential for the efficient design and optimization of next-generation this compound-based drug candidates.

Exploration of Combination Therapies and Synergistic Effects with Other Agents

A significant area of future research involves exploring the use of this compound derivatives in combination with other therapeutic agents. Combination therapies can enhance treatment efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity.

The rationale for combination therapy is well-established for related compounds. For example, the PARP inhibitor Talazoparib has demonstrated remarkable antitumor efficacy in preclinical models, both as a single agent and in combination with chemotherapy agents like temozolomide and cisplatin. nih.gov Similarly, inhibitors of MK2 have been shown to have a synergistic effect when combined with checkpoint kinase 1 (Chk1) inhibitors, leading to mitotic catastrophe in specific cancer cells. tandfonline.com

Future studies should investigate the synergistic potential of this compound derivatives with a range of other treatments, including:

Conventional Chemotherapeutics: To enhance cytotoxic effects on cancer cells.

Targeted Therapies: Such as kinase inhibitors or other PARP inhibitors, to block multiple oncogenic pathways simultaneously.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

Systematic screening of various drug combinations in preclinical cancer models will be necessary to identify the most effective and synergistic pairings for future clinical development.

Development of Targeted Delivery Systems and Nanomedicine Applications

To overcome the limitations associated with systemic drug administration, such as off-target toxicity and poor bioavailability, the development of targeted delivery systems for this compound and its derivatives is a critical future direction. Nanomedicine offers a promising platform to achieve this goal.

Various nanocarriers have been extensively studied for the delivery of the parent compound, 5-Fluorouracil, and these technologies can be adapted for its derivatives. researchgate.net These carriers can protect the drug from rapid metabolism, prolong its circulation time, and facilitate its accumulation at the target site through passive or active targeting.

Potential nanocarrier systems include:

Liposomes: Biocompatible vesicles that can encapsulate hydrophilic or hydrophobic drugs. uconn.edu

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, which allow for sustained drug release. nih.gov

Low-Density Lipoprotein (LDL) Nanoparticles: These can be used for active targeting, as many cancer cells overexpress LDL receptors. tandfonline.com

Magnetic Nanoparticles: Which can be guided to the tumor site using an external magnetic field and can be used for both therapy and imaging. nih.gov

Another promising strategy is the development of prodrugs. A prodrug is an inactive precursor that is converted into the active drug within the body, ideally at the target site. nih.gov Prodrug strategies for fluoropyrimidines are well-established and can be designed to be activated by specific conditions within the tumor microenvironment, such as hypoxia or the presence of certain enzymes. nih.govnih.gov The development of novel mutual prodrugs, where the compound is linked to another active agent, is also an exciting avenue. nih.gov These advanced delivery systems hold the potential to significantly improve the therapeutic index of this compound-based therapies. nih.gov

Q & A

Q. What are the common synthetic routes for 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via acylation or alkylation of 5-fluorouracil derivatives. For example, acylation with 3-methylbutanoyl chloride under anhydrous conditions yields the target compound after recrystallization in diethyl ether at low temperatures (−20 °C) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature control : Low temperatures minimize side reactions.

- Purification : Recrystallization or column chromatography ensures purity.

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methylbutanoyl chloride | Diethyl ether | −20 °C | 75–80 | |

| Allyl bromide | DMF | 60–80 °C | 65–70 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., fluorine at C5, methyl at C3). F NMR is critical for detecting fluorinated moieties .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement, with data-to-parameter ratios >15 ensuring accuracy .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 175.04).